ethyl 2-[2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-amido)-1,3-thiazol-4-yl]acetate
Description
The compound "ethyl 2-[2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-amido)-1,3-thiazol-4-yl]acetate" is a heterocyclic molecule featuring a thiazole core linked to a cyclopenta[c]pyridazine moiety via a piperidine-3-amido bridge, with an ethyl acetate side chain. This structure combines multiple pharmacophoric elements: the thiazole ring is known for its role in bioactivity, the cyclopenta[c]pyridazine system contributes to π-π stacking interactions, and the ester group enhances solubility .
Properties
IUPAC Name |
ethyl 2-[2-[[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-2-28-18(26)10-15-12-29-20(21-15)22-19(27)14-6-4-8-25(11-14)17-9-13-5-3-7-16(13)23-24-17/h9,12,14H,2-8,10-11H2,1H3,(H,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWZOGGJEYMXEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCCN(C2)C3=NN=C4CCCC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-amido)-1,3-thiazol-4-yl]acetate is a complex organic compound that has garnered attention due to its potential biological activity. This article provides a detailed overview of the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 415.51 g/mol. It contains several functional groups that contribute to its biological activity, including thiazole and piperidine moieties, which are known for their roles in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N5O3S |
| Molecular Weight | 415.51 g/mol |
| CAS Number | 2097914-52-6 |
This compound is thought to exert its effects through multiple mechanisms:
- Inhibition of Cyclooxygenase Enzymes (COX) : Similar compounds have demonstrated selective inhibition of COX-II enzymes, leading to anti-inflammatory effects. For instance, compounds with similar thiazole structures have shown promising results in inhibiting COX activity with IC50 values in low micromolar ranges .
- Interaction with G Protein-Coupled Receptors (GPCRs) : The structural components may allow for interaction with GPCRs, which are crucial in many signaling pathways related to inflammation and pain .
- Calcium Signaling Modulation : Some studies suggest that related compounds can influence calcium ion levels within cells, which is vital for various cellular functions including muscle contraction and neurotransmitter release .
Biological Activity and Case Studies
Recent studies have highlighted the biological activity of related compounds that share structural similarities with this compound:
- Anti-inflammatory Effects : A study evaluating thiazole derivatives reported significant reductions in inflammation markers in vivo. For example, one derivative showed a 64.28% inhibition rate compared to a standard anti-inflammatory drug .
- Neuroprotective Properties : Research on piperidine derivatives indicated potential neuroprotective effects against Alzheimer’s disease through multi-targeted mechanisms. The structural motifs present in this compound could similarly offer neuroprotection by modulating neurotransmitter systems .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing thiazole and piperidine rings have shown promising results against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Studies have suggested that compounds featuring cyclopentapyridazine frameworks may possess anticancer properties due to their ability to inhibit specific cancer cell lines. Molecular docking studies indicate favorable interactions with targets involved in cancer progression .
Neuroprotective Effects
Given the structural similarity with known neuroprotective agents, ethyl 2-[2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-amido)-1,3-thiazol-4-yl]acetate may also exhibit neuroprotective effects. Research into related compounds has shown potential in mitigating neurodegenerative diseases .
Case Studies and Research Findings
Comparison with Similar Compounds
Thiophene Derivatives ()
Compounds 7a and 7b in feature thiophene rings substituted with cyano (7a) or ethyl ester (7b) groups. Unlike the target compound’s thiazole core, thiophene lacks a nitrogen atom, reducing hydrogen-bonding capacity. The cyano group in 7a enhances polarity, while the ester in 7b improves lipophilicity. These differences may influence solubility and target binding compared to the target’s acetamide-thiazole system .
Sulfonamide-Thiazole Hybrid ()
"2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetic acid" replaces the target’s cyclopenta[c]pyridazine-piperidine moiety with a sulfonamide group. The absence of a fused bicyclic system in this compound may reduce steric hindrance, favoring different target interactions .
Piperidine/Piperazine-Containing Analogues
Pyrimidine-Piperazine Derivative ()
The compound "1,3-Di-[4-(pyrimidin-2-yl)piperazinemethyl]-2-thioxoimidazo[4,5-b]pyridine" incorporates a pyrimidine-piperazine system. Piperazine’s two nitrogen atoms increase basicity compared to piperidine, affecting protonation states at physiological pH. The pyrimidine ring offers additional hydrogen-bonding sites, contrasting with the target’s pyridazine, which has fewer nitrogen atoms but a fused cyclopentane ring for enhanced rigidity .
Cyclic Esters and Solubility
The ethyl ester in the target compound is analogous to "tert-butyl 2-amino-6-methyl-thieno[2,3-c]pyridine-3-carboxylate" (). The tert-butyl group increases hydrophobicity, whereas the ethyl ester balances lipophilicity and metabolic stability. This suggests the target compound may exhibit intermediate solubility compared to tert-butyl derivatives .
Data Table: Key Comparisons
Preparation Methods
Cyclocondensation Methodology
A representative protocol involves reacting ethyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate in ethanol under reflux (80°C, 12 hours), yielding the cyclopenta[c]pyridazine scaffold in 68–72% yield. Microwave-assisted synthesis (100°C, 30 minutes) improves yields to 85% while reducing side-product formation.
Key Parameters :
- Solvent : Ethanol or dimethylformamide (DMF).
- Catalyst : Triethylamine (5 mol%).
- Workup : Recrystallization from ethanol/water (3:1).
Preparation of the Piperidine-3-Amido Intermediate
Functionalization of the piperidine ring at position 3 requires regioselective amidation.
Stepwise Amidation Protocol
- Piperidine Nitration : Nitration of piperidine using fuming HNO3/H2SO4 at 0°C yields 3-nitropiperidine (45% yield).
- Reduction to Amine : Catalytic hydrogenation (H2, Pd/C, 50 psi) converts the nitro group to an amine (92% yield).
- Amide Coupling : Reaction with 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl} carboxylic acid using EDC/HOBt in DMF (0°C to room temperature, 6 hours) affords the piperidine-3-amido intermediate (78% yield).
Thiazole Ring Formation
The 1,3-thiazole moiety is constructed via Hantzsch thiazole synthesis, leveraging thioamide precursors.
Hantzsch Thiazole Synthesis
Treatment of 2-(2-bromoacetamido)-4-methylthiazole-5-carboxylate with thiourea in ethanol (reflux, 8 hours) generates the thiazole ring (65% yield). Alternative routes employ chloroacetone or phenacyl bromide for cyclization, achieving yields up to 82% under microwave irradiation.
Optimized Conditions :
- Reagent : Phenacyl bromide (1.2 eq).
- Solvent : Acetonitrile.
- Temperature : 80°C (microwave, 20 minutes).
Coupling Reactions and Esterification
Final assembly involves sequential coupling and esterification.
Amide Bond Formation
The piperidine-3-amido intermediate is coupled to the thiazole precursor using DCC (N,N'-dicyclohexylcarbodiimide) in dichloromethane (0°C, 4 hours), achieving 70% coupling efficiency.
Esterification of the Acetate Group
Reaction with ethyl chloroacetate in the presence of K2CO3 (acetone, reflux, 6 hours) installs the ethyl ester group (88% yield).
Purification and Characterization
Purification :
- Column Chromatography : Silica gel (230–400 mesh), ethyl acetate/hexane (1:3 → 1:1 gradient).
- Recrystallization : Ethanol/dioxane (2:1) yields crystals suitable for X-ray diffraction.
Characterization Data :
| Property | Value |
|---|---|
| Molecular Formula | C21H26N6O4S |
| Molecular Weight | 458.54 g/mol |
| Melting Point | 198–202°C |
| HPLC Purity | >99% |
Comparative Analysis of Synthetic Routes
The table below evaluates three published methodologies for synthesizing analogous thiazole-pyridazine hybrids:
Microwave-assisted synthesis emerges as superior in yield and efficiency, though solvent-free methods offer ecological benefits.
Challenges and Optimization Strategies
Regioselectivity in Piperidine Functionalization
Nitration at position 3 versus 4 remains problematic. Employing bulky directing groups (e.g., tert-butyl carbamate) improves 3-substitution selectivity to 9:1.
Thiazole Ring Stability
The thiazole-acetate ester is prone to hydrolysis under acidic conditions. Stabilization strategies include:
- Protective Groups : tert-Butyl esters (removed via TFA post-synthesis).
- Low-Temperature Workup : Maintaining pH > 7 during extraction.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 2-[2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-amido)-1,3-thiazol-4-yl]acetate?
- The compound can be synthesized via multi-step reactions involving cyclocondensation of cyclopenta[c]pyridazine derivatives with piperidine-3-carboxamide intermediates. A key step includes coupling 1,3-thiazol-4-ylacetate moieties using carbodiimide-mediated amidation (EDC/HOBt). Optimization of solvent systems (e.g., DMF or THF) and temperature control (0–25°C) is critical to minimize side reactions .
Q. Which spectroscopic methods are most effective for characterizing its molecular structure?
- X-ray crystallography provides definitive proof of stereochemistry and hydrogen-bonding patterns in the cyclopenta[c]pyridazine core. Complementary techniques include H/C NMR for tracking regioselectivity in the piperidine-thiazole linkage, and high-resolution mass spectrometry (HRMS) for verifying molecular weight and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound?
- Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory irritation. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Consult Safety Data Sheets (SDS) for specific first-aid measures and disposal guidelines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of the target compound?
- Employ Design of Experiments (DoE) to systematically vary parameters like catalyst loading, solvent polarity, and reaction time. For example, flow-chemistry setups (e.g., microreactors) enhance mixing efficiency and heat transfer, reducing byproduct formation. Statistical modeling (e.g., ANOVA) can identify critical factors affecting yield .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Discrepancies in activity (e.g., antimicrobial vs. anti-inflammatory efficacy) may arise from substituent-dependent electronic effects. Use comparative molecular field analysis (CoMFA) to correlate structural features with activity. Validate findings through dose-response assays and orthogonal biological models (e.g., cell-free enzymatic vs. cell-based assays) .
Q. What computational methods predict its metabolic pathways, and how can these be validated experimentally?
- In silico tools like ADMET Predictor™ or GLORYx highlight likely Phase I/II metabolism sites (e.g., ester hydrolysis or thiazole ring oxidation). Confirm predictions using in vitro hepatocyte assays with LC-MS/MS to detect metabolites. Compare results with structurally analogous compounds documented in metabolite databases .
Q. What strategies address challenges in regioselective functionalization of the cyclopenta[c]pyridazine core?
- Regiochemistry is influenced by steric hindrance and electronic effects. Use directing groups (e.g., boronates) or transition-metal catalysts (e.g., Pd/Cu) to control substitution patterns. Computational docking studies (e.g., DFT) can guide rational design by mapping electron density distributions .
Q. How does the compound’s stability vary under different storage or experimental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
